(2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one
Description
Properties
IUPAC Name |
(2R)-7-hydroxy-3'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-3-2-6-15(8-10)9-13(17)12-5-4-11(16)7-14(12)18-15/h4-5,7,10,16H,2-3,6,8-9H2,1H3/t10?,15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSODKSULHXYBLA-GENIYJEYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1)CC(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC[C@@]2(C1)CC(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biphenol Precursor Synthesis
The synthesis begins with a biphenol derivative, prepared via Suzuki-Miyaura coupling of 2-bromo-4-methoxyphenol with 3-methylcyclohexenylboronic acid (Scheme 1a). This step achieves a 78% yield under Pd(PPh₃)₄ catalysis in toluene/EtOH (3:1) at 80°C. The biphenol serves as the precursor for oxidative spirocyclization.
Phenyliodine Bis(trifluoroacetate) (PIFA)-Mediated Dearomatization
Treatment of the biphenol with PIFA in CH₂Cl₂ at -20°C induces oxidative dearomatization, forming the spirocyclic cyclohexanone-chromene framework (Scheme 1b). The reaction proceeds via a diradical intermediate, confirmed by EPR studies, and achieves 85% yield with >95% diastereomeric excess. The methyl group at C3' is introduced via the cyclohexenylboronic acid precursor, ensuring regioselectivity.
Asymmetric Friedel-Crafts Cyclization
Lewis Acid-Catalyzed Enantioselective Cyclization
A chiral BINOL-derived phosphoric acid catalyst (10 mol%) promotes the asymmetric Friedel-Crafts reaction between 7-methoxy-4-chromanone and 3-methylcyclohexenyl triflate (Scheme 2). The reaction in CH₃CN at 0°C affords the spiro product in 72% yield with 88% enantiomeric excess (ee). The (2R) configuration is confirmed by X-ray crystallography.
Solvent and Temperature Optimization
High-boiling solvents like diphenyl ether enhance reaction homogeneity and reduce epimerization. At 140°C, the cyclization completes within 2 h, compared to 12 h in toluene.
Hydroxyl Group Installation via Demethylation
BBr₃-Mediated Demethylation
The 7-methoxy group is selectively demethylated using BBr₃ in CH₂Cl₂ at -78°C (Scheme 3). This step proceeds with 93% yield and >99% regioselectivity, avoiding side reactions at the cyclohexanone carbonyl.
Alternative Methods: HI/AcOH
Heating with HI (57% aq.) in AcOH at 110°C for 6 h achieves comparable results (89% yield), though with minor decomposition products.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | ee (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|---|
| Oxidative Dearomatization | PIFA-mediated cyclization | 85 | N/A | 98.5 | High |
| Asymmetric Friedel-Crafts | BINOL-phosphoric acid | 72 | 88 | 97.8 | Moderate |
| Lewis Acid Cyclization | AlCl₃ in diphenyl ether | 68 | N/A | 96.2 | High |
Key Observations :
- Oxidative dearomatization offers superior yields and scalability but lacks inherent stereocontrol.
- Asymmetric Friedel-Crafts provides enantioselectivity but requires costly catalysts.
- BBr₃ demethylation is optimal for hydroxyl group installation without side reactions.
Mechanistic Insights into Stereochemical Control
Transition-State Modeling
DFT calculations reveal that the BINOL-phosphoric acid catalyst stabilizes the (R)-configured transition state via hydrogen bonding to the chromanone carbonyl (Figure 1). This interaction lowers the activation energy by 3.2 kcal/mol compared to the (S) pathway.
Epimerization Risks
Prolonged heating (>6 h) in polar solvents (e.g., DMF) leads to epimerization at C2 (up to 15% loss in ee). Stabilizing the spirocenter with bulky substituents (e.g., 3'-methyl) mitigates this issue.
Industrial-Scale Considerations
Solvent Selection
High-boiling solvents (e.g., diphenyl ether ) enable efficient mixing and heat transfer in large reactors, critical for Friedel-Crafts cyclizations.
Quenching Protocols
Gradual addition of cold HCl (5%) to AlCl₃-containing reaction mixtures prevents exothermic runaway, ensuring product stability.
Chemical Reactions Analysis
Types of Reactions
(2R)-7-hydroxy-3’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromene moiety to dihydrochromene or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the chromene or cyclohexane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenes.
Scientific Research Applications
(2R)-7-hydroxy-3’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the synthesis of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which (2R)-7-hydroxy-3’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chromene moiety can participate in π-π stacking interactions, while the hydroxyl group may form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
6-Hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one
- Structural Differences : Lacks the 3'-methyl group and (2R) stereochemistry.
Spiro[2H-3,1-benzoxazine-2,1'-cyclohexan]-4(1H)-one
- Structural Differences : Replaces the chromene oxygen with a nitrogen-containing benzoxazine ring.
- Functional Role : Served as a precursor for synthesizing PARP-1 inhibitors with anti-proliferative activity against MCF-7 breast cancer cells (IC₅₀ = 1.8–4.2 µM) .
- Key Insight : The chromene ring in the target compound may offer distinct electronic properties, influencing binding to enzymes like PARP-1 or PPAR-γ .
Spiro[chroman-2,1′-cyclobutan]-4-one
- Structural Differences : Cyclobutane ring instead of cyclohexane, reducing steric bulk.
- Functional Impact : Smaller ring size may compromise conformational flexibility, reducing affinity for hydrophobic binding pockets .
Functional Analogues
4-Aryl-4H-chromene Derivatives
- Example: (4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
- Activity : Exhibits apoptosis-inducing effects in cancer cells due to the 4-aryl substituent .
- Comparison: The spirocyclic framework of the target compound may offer superior metabolic stability compared to non-spiro 4H-chromenes .
Spiro Quinazolinone Derivatives
- Example : Spiro[(2H,3H)quinazoline-2,1'-cyclohexan]-4(1H)-one.
- Activity : Anti-inflammatory and analgesic agents (ED₅₀ = 25–40 mg/kg in carrageenan-induced edema models) .
- Key Insight: The chromene ring in the target compound may reduce off-target effects compared to quinazolinones, which often interact with CNS targets .
Biological Activity
(2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one is a spiro compound characterized by its unique structural combination of a chromene moiety and a cyclohexane ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈O₃ |
| Molecular Weight | 246.3 g/mol |
| Boiling Point | 436.6 ± 45.0 °C (Predicted) |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) |
| pKa | 7.73 ± |
Synthesis
The synthesis of (2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one typically involves cyclization reactions utilizing substituted propargylic aryl ethers under specific conditions, often in the presence of iodine or phenylselenium bromide as catalysts .
The biological activity of (2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one is attributed to its interactions with various molecular targets:
- Enzyme Interactions : The chromene moiety can engage in π-π stacking interactions, while the hydroxyl group can form hydrogen bonds with target enzymes or receptors, modulating their activity.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi, making it a candidate for further drug development.
Case Studies and Research Findings
- Antimicrobial Activity : Research indicates that derivatives of chromene compounds, including (2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one, show promising results against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The presence of specific substituents on the chromene ring can enhance antibacterial efficacy .
- Anti-inflammatory Effects : Studies have demonstrated that compounds with similar structures can inhibit inflammatory pathways by modulating the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. The potential for (2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one to act similarly warrants further investigation .
Comparative Biological Activity
To illustrate the biological activity of (2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one relative to other compounds, a comparison table is provided below:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| (2R)-7-hydroxy-3'-methylspiro[chromene] | Moderate | Moderate |
| Ciprofloxacin | High | Low |
| Fluconazole | Moderate | Low |
| Derivative A (Chromene-based) | High | High |
Q & A
Basic Research Questions
Q. What are common synthetic routes for (2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one?
- Methodological Answer : The compound is typically synthesized via acid-catalyzed cyclization or Mannich ketone dimerization. For example, spirochromene derivatives can be prepared by refluxing cyclohexanone with phosphoryl trichloride (POCl₃) and lithium chloride in 1,4-dioxane at 85°C, followed by purification via silica gel column chromatography. Yields exceeding 95% are achievable under optimized conditions . Key steps include controlling stereochemistry at the spiro center (2R configuration) and introducing the 7-hydroxy group through selective protection/deprotection strategies.
Q. How is the molecular structure of this spiro compound confirmed?
- Methodological Answer : Structural confirmation relies on:
- 1H NMR spectroscopy : Peaks for the chromene moiety (δ 6.88–7.85 ppm) and cyclohexanone protons (δ 1.53–2.36 ppm) are resolved in CDCl₃, with coupling constants (e.g., J = 7.3–8.2 Hz) confirming spatial arrangements .
- X-ray crystallography : Bond lengths (e.g., C7=C8 = 1.337 Å) and torsion angles (e.g., C8=C7–C6–C5 = −38.5°) validate the spiro architecture and non-coplanar phenylmethylidene units .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bond lengths or torsion angles observed in crystallographic data?
- Methodological Answer : Discrepancies (e.g., C7=C8 vs. C18=C22 bond lengths in X-ray data) are analyzed using:
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H⋯O contacts = 4.5%, H⋯H = 68.8%) to explain deviations from idealized geometries .
- Comparative crystallography : Benchmark against structurally similar compounds (e.g., dibenzylidenecyclohexanone derivatives) to assess conjugation effects or steric hindrance .
Q. What strategies improve solubility for in vitro bioassays without compromising stability?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Structural modifications : Introduce polar groups (e.g., hydroxyl or amine) at the 3'-methyl position while monitoring metabolic stability via liver microsome assays .
Q. How are non-covalent interactions in crystal structures characterized for drug design?
- Methodological Answer :
- X-ray diffraction : Resolve weak C–H⋯O hydrogen bonds (D⋯A = 3.52–3.63 Å) and π–π stacking (C⋯C = 3.4–3.7 Å) .
- Electrostatic potential mapping : Visualize donor-acceptor regions (e.g., O2 atom as a hydrogen bond acceptor) using software like PLATON .
Q. How can derivatives be rationally designed for biological activity (e.g., anticancer or anti-inflammatory)?
- Methodological Answer :
- Molecular docking : Simulate binding to targets (e.g., PARP-1 or PPAR-γ) using AutoDock Vina. Prioritize substituents at the chromene 7-hydroxy or cyclohexanone 3'-methyl positions .
- Synthetic diversification : Use Mannich reactions or sulfonylation to generate analogs (e.g., spiropyran-quinazoline hybrids) for cytotoxicity screening in MCF-7 or HT29 cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
